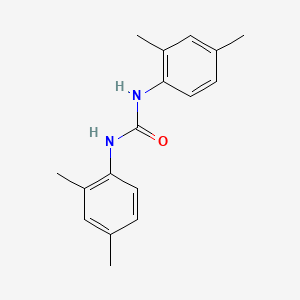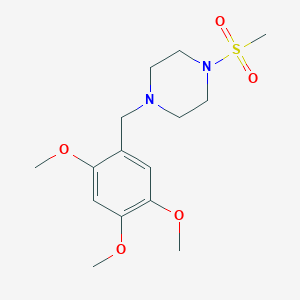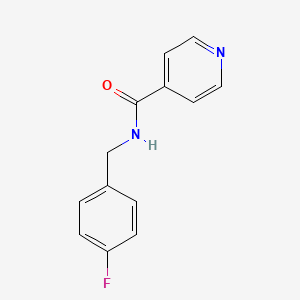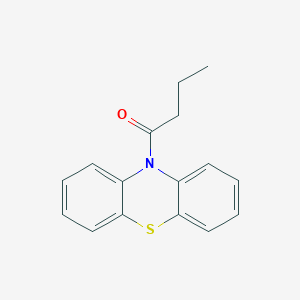![molecular formula C15H16N2O3S B5850746 N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5850746.png)
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide, also known as PD 98059, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. PD 98059 has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in these cellular processes.
Mechanism of Action
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 acts as a selective inhibitor of the MAPK signaling pathway by blocking the activation of MAPK. This prevents downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 specifically inhibits the activation of MAPK kinase (MEK), which is an upstream activator of MAPK. By blocking the activation of MEK, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 prevents the activation of MAPK and downstream signaling events.
Biochemical and Physiological Effects:
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has also been shown to reduce the production of pro-inflammatory cytokines in macrophages, which may have implications for the treatment of inflammatory diseases. In addition, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments. It is a selective inhibitor of the MAPK signaling pathway, which allows researchers to investigate the role of this pathway in various cellular processes. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 is also relatively easy to use and has a well-established protocol for its use in lab experiments. However, there are also some limitations to the use of N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. It has been shown to have off-target effects in some cell types, which may complicate the interpretation of results. In addition, N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has a relatively short half-life, which may limit its effectiveness in long-term experiments.
Future Directions
There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059. One area of research is the development of more selective inhibitors of the MAPK signaling pathway. This would allow researchers to investigate the role of specific MAPK isoforms in various cellular processes. Another area of research is the investigation of the role of the MAPK signaling pathway in aging and age-related diseases. Finally, there is a need for more research on the potential clinical applications of N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion:
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 is a synthetic compound that has been widely used in scientific research as a selective inhibitor of the MAPK signaling pathway. It has been shown to block the activation of MAPK, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has several advantages for lab experiments, but also has some limitations. There are several future directions for research involving N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059, including the development of more selective inhibitors of the MAPK signaling pathway and the investigation of its potential clinical applications.
Synthesis Methods
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-nitrobenzaldehyde with dimethylamine to form 2-nitro-N,N-dimethylbenzylamine. This compound is then reduced using sodium borohydride to form 2-amino-N,N-dimethylbenzylamine. The next step involves the reaction of this compound with p-toluenesulfonyl chloride to form N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide (N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059).
Scientific Research Applications
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been widely used in scientific research to investigate the role of the MAPK signaling pathway in various cellular processes. It has been shown to inhibit the activation of MAPK in a dose-dependent manner, thereby preventing downstream signaling events that are involved in cell proliferation, differentiation, and apoptosis. N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide 98059 has been used to study the role of MAPK in cancer, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
2-(benzenesulfonamido)-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)15(18)13-10-6-7-11-14(13)16-21(19,20)12-8-4-3-5-9-12/h3-11,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWLTWBBFIYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[(phenylsulfonyl)amino]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3-chloro-4-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5850689.png)
![5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5850693.png)

![1-[2-(4-methoxyphenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5850701.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5850707.png)
![2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenethioamide](/img/structure/B5850720.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-methylbutanamide](/img/structure/B5850729.png)




![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5850766.png)
